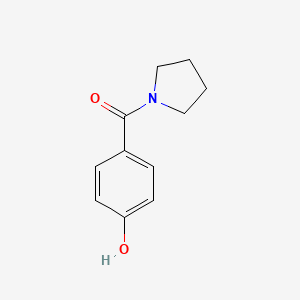
(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone
Übersicht
Beschreibung
(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C11H13NO2 . It is a derivative of phenyl(pyrrolidin-1-yl)methanone .
Synthesis Analysis
A similar compound, (4-chlorophenyl) (4-hydroxypiperidin-1-yl) methanone, was synthesized from the mixture of 4-hydroxypiperidiene, triethylamine, and 4-chlorobenzoyl chloride by solution growth technique .Molecular Structure Analysis
The molecular structure of (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone has been analyzed and its molecular weight is 191.23 g/mol . The molecule has a topological polar surface area of 40.5 Ų and a complexity of 203 . The molecule’s structure is characterized by the presence of a five-membered pyrrolidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone include a molecular weight of 191.23 g/mol, a topological polar surface area of 40.5 Ų, and a complexity of 203 . The compound has a rotatable bond count of 1 and a hydrogen bond donor count of 1 .Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Analysis
This compound has been utilized in crystallography to determine the crystal structure of newly synthesized derivatives. The detailed crystallographic data provide insights into the molecular geometry, which is crucial for understanding the compound’s physical and chemical properties .
Medicinal Chemistry
In medicinal chemistry, the pyrrolidine ring present in this compound is a common feature in drugs due to its ability to efficiently explore pharmacophore space and contribute to stereochemistry. It has been used to synthesize selective androgen receptor modulators (SARMs), which are promising for treating conditions like muscle wasting .
Pharmacology
The compound’s derivatives have been investigated for their potential as biologically active molecules. They have been studied for their pharmacokinetic profiles, which is essential for drug development, especially in designing new compounds with specific biological profiles .
Biochemistry
In biochemistry, the compound has been synthesized using the Petasis reaction, which is significant for creating biologically important alkylaminophenol compounds. These compounds have applications in cancer treatment due to their antiproliferative action against cancer cells .
Chemical Research
The compound is used in chemical research for synthesizing various derivatives. These derivatives are then tested for their biological activity, which can lead to the development of new pharmaceuticals or the improvement of existing ones .
Material Science
In material science, the compound’s derivatives could be explored for their potential use in creating new materials. The crystal structure data can help in understanding the material properties at the molecular level, which is vital for material design .
Analytical Chemistry
Analytical chemistry benefits from the compound’s derivatives for developing new analytical methods. Understanding the compound’s structure and properties can lead to more efficient synthesis of analytical reagents or the development of new assays .
Theoretical and Computational Chemistry
The compound has been the subject of theoretical and computational studies to predict its behavior and interactions. Quantum chemical calculations and molecular modeling are used to predict properties like bond lengths, angles, and dihedral angles, which are important for understanding reactivity and interaction with biological targets .
Zukünftige Richtungen
The future directions of research on (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone and similar compounds could involve further exploration of their bioactivity and potential applications in drug discovery . The stereogenicity of carbons in the pyrrolidine ring, a feature of this compound, could lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Wirkmechanismus
Target of Action
This compound belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives
Mode of Action
It’s known that the pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
Alkylaminophenol compounds, which this compound is a part of, have been used frequently in cancer treatment . The specific pathways and their downstream effects are yet to be elucidated.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Alkylaminophenol compounds have been found to have antiproliferative action against cancer cells . More research is needed to understand the specific effects of this compound.
Eigenschaften
IUPAC Name |
(4-hydroxyphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-5-3-9(4-6-10)11(14)12-7-1-2-8-12/h3-6,13H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLMYAVIKBNKPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589527 | |
| Record name | (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone | |
CAS RN |
478929-28-1 | |
| Record name | (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine](/img/structure/B1286131.png)
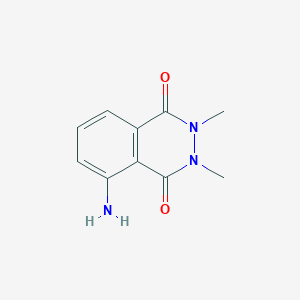
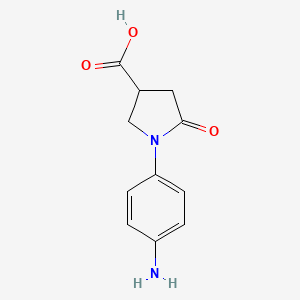

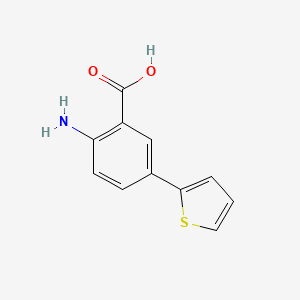
![3-([1,1'-Biphenyl]-3-yl)acrylic acid](/img/structure/B1286148.png)
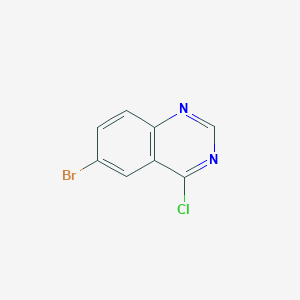
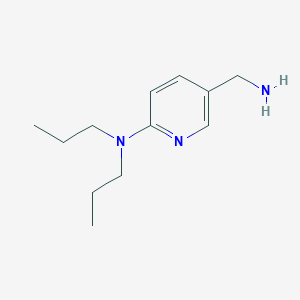
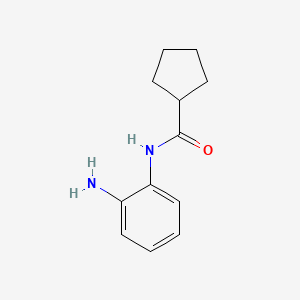
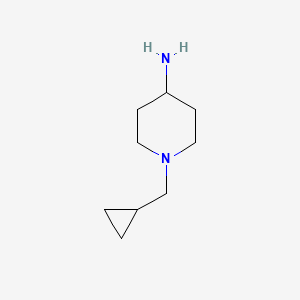
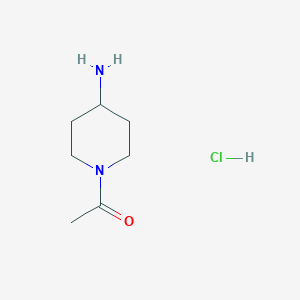
![1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine](/img/structure/B1286179.png)